molecular formula C13H20N4OS B3813297 N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide

Cat. No. B3813297
M. Wt: 280.39 g/mol
InChI Key: HXQWRWLTWZPJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide, also known as DMQX, is a chemical compound that has been extensively studied in scientific research. DMQX belongs to the class of quinazoline derivatives and is known to have potent effects on the central nervous system.

Mechanism of Action

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide is a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter involved in excitatory synaptic transmission. By blocking the AMPA receptor, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide can modulate synaptic transmission and plasticity, which can have significant effects on learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide is the modulation of synaptic transmission and plasticity through the blockade of the AMPA receptor subtype. This can lead to changes in synaptic strength and neuronal excitability, which can have significant effects on cognitive function. Additionally, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide has been shown to have neuroprotective effects in certain models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide in lab experiments is its potency and specificity as an AMPA receptor antagonist. This allows researchers to selectively block the activity of the AMPA receptor and study its effects on synaptic transmission and plasticity. However, one limitation of using N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide is its potential for off-target effects on other glutamate receptor subtypes. Additionally, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide has a relatively short half-life, which can make it challenging to use in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in a wider range of experimental paradigms. Additionally, there is interest in using N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide and other AMPA receptor antagonists in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the use of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide in the development of novel drugs for the treatment of psychiatric disorders, such as depression and anxiety.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide has been extensively studied in scientific research due to its potent effects on the central nervous system. It is commonly used as a research tool to study the function of ionotropic glutamate receptors, specifically the AMPA receptor subtype. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide is also used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. Additionally, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide has been used in studies investigating the effects of drugs on the central nervous system and in drug discovery research.

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-17(2)13-14-7-9-10(15-12(18)8-19-3)5-4-6-11(9)16-13/h7,10H,4-6,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQWRWLTWZPJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(methylthio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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